3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The molecular formula of the compound is C18H20N4O2S2. The structure includes a pyrido[1,2-a]pyrimidinone core, which is known for various pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of related thiazolidinone derivatives. For instance, derivatives of thiazolidinone have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar thiazolidinone structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.06mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases. The most sensitive bacteria were Enterobacter cloacae and Staphylococcus aureus, while Escherichia coli showed resistance .
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Enterobacter cloacae | 0.004 | 0.008 |
Staphylococcus aureus | 0.01 | 0.02 |
Escherichia coli | 0.03 | 0.06 |
Antifungal Activity
The compound has also demonstrated antifungal activity against various fungal strains. The MIC values for antifungal activity were similarly impressive, with the most potent compounds achieving values as low as 0.004mg/mL. The most sensitive strain was found to be Trichoderma viride .
Anticancer Activity
In vitro studies have indicated that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines. For example, thiazolidinone derivatives have been tested against human cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis .
Enzyme Inhibition
Research has indicated that derivatives of the compound may act as inhibitors of certain enzymes relevant to disease pathways. For instance, some thiazolidinones have been reported to inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management .
Case Studies
- Antibacterial Efficacy Study : A study involving a series of thiazolidinone derivatives showed that the compound significantly inhibited the growth of multiple bacterial strains compared to control groups treated with conventional antibiotics.
- Cytotoxicity Assay : A cytotoxicity assay on human cancer cell lines revealed that certain derivatives led to a reduction in cell viability by over 50% at concentrations as low as 10μM, indicating strong potential for further development as anticancer agents.
Properties
Molecular Formula |
C18H20N4O3S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O3S2/c1-4-21-17(24)13(27-18(21)26)10-12-14(19-7-9-25-3)20-15-11(2)6-5-8-22(15)16(12)23/h5-6,8,10,19H,4,7,9H2,1-3H3/b13-10- |
InChI Key |
MEUHFLRFRZZOJB-RAXLEYEMSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOC)SC1=S |
Origin of Product |
United States |
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